![molecular formula C19H38ClNO2 B2815992 1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217752-84-5](/img/structure/B2815992.png)

1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

カタログ番号 B2815992

CAS番号:

1217752-84-5

分子量: 347.97

InChIキー: HFROLRHQELLGDR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule with several functional groups. It contains a bicyclic heptane structure, which is a common motif in many natural products and pharmaceuticals. The presence of the dipropylamino and hydroxyl groups suggests that it might have interesting biological activities .

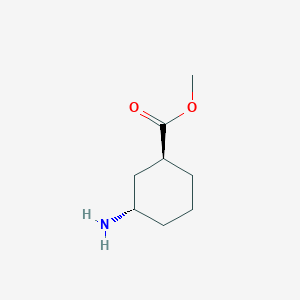

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic heptane ring and several functional groups. These groups can participate in a variety of chemical reactions, potentially leading to a wide range of derivatives .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the hydroxyl group could potentially undergo reactions such as esterification or etherification. The amino group could participate in reactions such as acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the hydroxyl and amino groups could enhance its solubility in polar solvents .科学的研究の応用

- Researchers have developed a method for constructing oxygenated 2-azabicyclo [2.2.1]heptanes using this compound. Specifically, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes leads to the synthesis of these bicyclic structures. The reaction is efficient and compatible with a wide range of substrates, allowing for the creation of a diverse library of bridged aza-bicyclic compounds .

- An intriguing epimerization–lactamization cascade has been applied to functionalized (2S,4R)-4-aminoproline methyl esters, resulting in the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. These DBH derivatives have potential applications in medicinal chemistry and drug discovery .

- The compound has been explored in various chemical reactions. For instance, reactions with ethyl acetate lithium derivative, potassium acetylide, ozone, and an OsO4-N-methylmorpholine N-oxide system have been studied, leading to interesting products. These transformations provide insights into the compound’s reactivity and potential applications .

Synthesis of Oxygenated 2-Azabicyclo [2.2.1]heptanes

Derivatives of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane (DBH)

Chemical Transformations

作用機序

将来の方向性

特性

IUPAC Name |

1-(dipropylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO2.ClH/c1-6-10-20(11-7-2)13-16(21)14-22-17-12-15-8-9-19(17,5)18(15,3)4;/h15-17,21H,6-14H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFROLRHQELLGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(COC1CC2CCC1(C2(C)C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

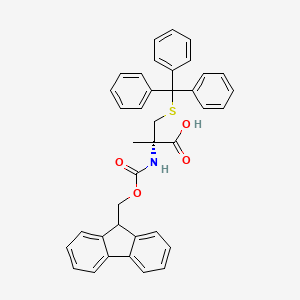

Fmoc-alpha-Me-D-Cys(Trt)-OH

725728-37-0

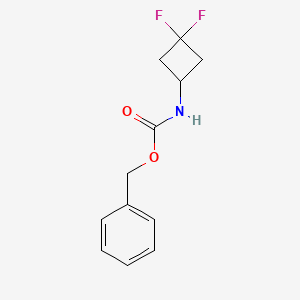

Benzyl 3,3-difluorocyclobutylcarbamate

939399-53-8

![7-Bromo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one;hydrochloride](/img/structure/B2815921.png)

![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2815925.png)

![4-(3,5-dimethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2815926.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2815927.png)